(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
CAS No.: 1327187-57-4
VCID: VC6748144
Molecular Formula: C23H16ClFN2O3
Molecular Weight: 422.84
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide - 1327187-57-4](/images/structure/VC6748144.png)
Description |
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for further research in drug development. Synthesis and Reaction ConditionsThe synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These may include:
Biological Activity and Potential ApplicationsResearch on chromene derivatives suggests potential biological activities, including anticancer and anti-inflammatory effects. The structural features of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide allow it to interact with various biological targets, potentially inhibiting key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar CompoundsSeveral compounds share structural similarities with (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. These include:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1327187-57-4 | |||||||||||||||
Product Name | (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | |||||||||||||||
Molecular Formula | C23H16ClFN2O3 | |||||||||||||||
Molecular Weight | 422.84 | |||||||||||||||
IUPAC Name | 2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |||||||||||||||
Standard InChI | InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28) | |||||||||||||||
Standard InChIKey | PNGYTKGTVMDWFR-VYIQYICTSA-N | |||||||||||||||
SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 51368039 | |||||||||||||||
Last Modified | Jul 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume